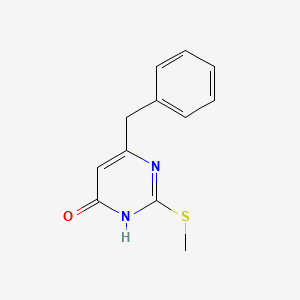

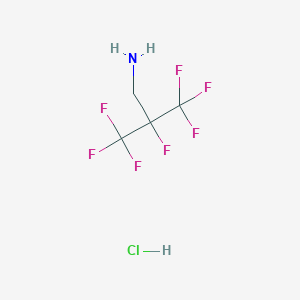

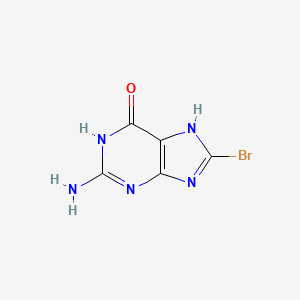

![molecular formula C9H12N2O3S B1384189 2-[(6-甲基-4-氧代-1,4-二氢嘧啶-2-基)硫代]丁酸 CAS No. 433253-10-2](/img/structure/B1384189.png)

2-[(6-甲基-4-氧代-1,4-二氢嘧啶-2-基)硫代]丁酸

描述

2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biological systems, including as components of nucleic acids. This particular compound features a thioether linkage and a butanoic acid moiety, which may contribute to its unique chemical and biological properties.

科学研究应用

光子弹性体

应用: 该化合物已用于开发自修复和可回收的光子弹性体。 这些材料可以在机械变形时改变颜色,这对传感和光学材料很有用 .

细节: 通过将 SiO2 纳米粒子掺入具有脲嘧啶酮 (UPy) 交联的聚合物基质中,研究人员创造了表现出与角度无关的结构色和可通过改变纳米粒子尺寸和含量调节的机械性能的弹性体 .

自修复聚合物电解质

应用: 该化合物在为下一代锂电池创建自修复聚合物电解质中发挥作用 .

细节: 将自修复特性集成到聚合物材料中可以减轻降解,提高性能并延长电池的循环寿命。 该化合物有助于损伤后的自主修复能力,这对电池的稳定性至关重要 .

抗菌和抗癌剂

应用: 该化合物的衍生物已被合成,作为潜在的抗菌和抗癌剂使用 .

细节: 该化合物的结构允许进行修饰,这些修饰可以与各种生物靶标相互作用,为开发新的治疗剂提供平台 .

先进材料合成

细节: 其反应性,特别是在烷基化反应中,使其成为合成具有所需功能的材料的宝贵前体 .

视觉传感器

应用: 该化合物的衍生物用于制造可以检测环境条件变化的视觉传感器 .

细节: 响应机械应变的结构颜色变化使这些传感器能够直观地监测变化,例如手指弯曲运动,这对人机界面至关重要 .

储能系统

细节: 含有该化合物的材料的自修复特性可以提高储能装置的寿命和安全性 .

可持续材料设计

细节: 该化合物衍生物中由 UPy-UPy 二聚体产生的动态四重氢键允许创建能够以最小的性能损失回收的材料 .

锂金属电池

应用: 它用于设计用于安全、长寿命锂金属电池的自修复聚合物电解质 .

细节: 当应用于锂金属电池时,该化合物有助于抑制不良化学反应,并实现高容量和长寿命电池,即使在室温和升高的温度下也是如此 .

作用机制

Target of Action

It is known that this compound is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins.

Mode of Action

The compound exhibits a pH-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . This suggests that the compound may interact with its targets in a pH-dependent manner, potentially altering its activity based on the acidity or alkalinity of its environment.

Result of Action

The compound’s self-assembling behavior allows it to form aggregates that can transform between nanowires and nanosheets by changing the pH . These aggregates can be used as templates for silver nanofibers or silver nanosheets , suggesting potential applications in nanotechnology.

Action Environment

The action of 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid is influenced by environmental factors, particularly pH. Its self-assembling behavior and resulting structural transformations are pH-responsive , indicating that the acidity or alkalinity of its environment can significantly impact its action, efficacy, and stability.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid typically involves the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidine-2-thiol with a butanoic acid derivative. One common method includes the use of isocyanates and aspartic acid derivatives to form ureido-pyrimidone based compounds . The reaction conditions often require a controlled pH environment to facilitate the self-assembly of the product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as reversible addition–fragmentation chain transfer (RAFT) polymerization have been employed to produce related compounds with high efficiency .

化学反应分析

Types of Reactions: 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid can undergo

属性

IUPAC Name |

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-3-6(8(13)14)15-9-10-5(2)4-7(12)11-9/h4,6H,3H2,1-2H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZIIFZIPSTRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)SC1=NC(=CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387809 | |

| Record name | 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433253-10-2 | |

| Record name | 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

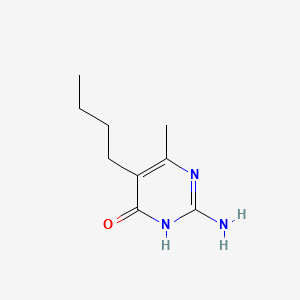

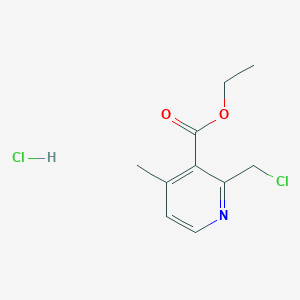

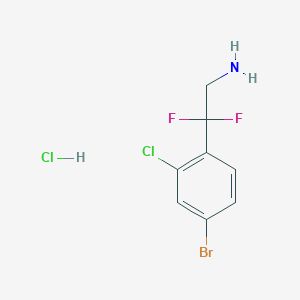

![4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B1384113.png)

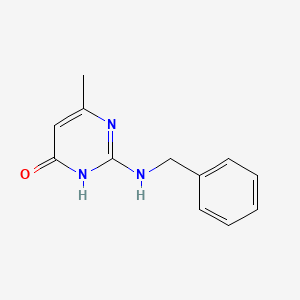

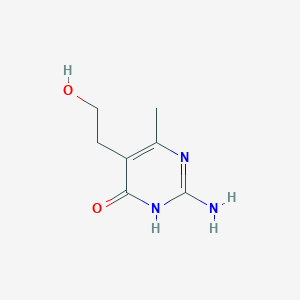

![6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1384120.png)

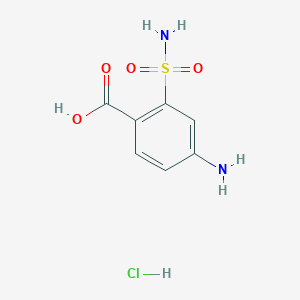

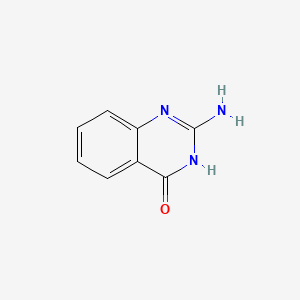

![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)

![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1384126.png)